1,3-Dibromo-2,5-diiodobenzene
Description
Properties
Molecular Formula |
C6H2Br2I2 |
|---|---|
Molecular Weight |
487.70 g/mol |
IUPAC Name |
1,3-dibromo-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2Br2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
InChI Key |
JDYWFXFRZPWNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dibromo 2,5 Diiodobenzene and Its Functional Precursors
Historical Development of Aromatic Halogenation Strategies Relevant to Polyhalobenzenes
The journey to synthesize complex polyhalogenated benzenes is rooted in the fundamental principles of electrophilic aromatic substitution (EAS). wikipedia.org Historically, the direct halogenation of benzene (B151609) and its derivatives with elemental halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), was the workhorse method for introducing halogen atoms onto an aromatic ring. wikipedia.orgwikipedia.org This approach, while effective for simple halogenations, often suffers from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers, especially when multiple halogens are introduced. wikipedia.org
The synthesis of polyhalogenated benzenes, where different halogens are present, necessitated the development of more controlled, stepwise approaches. Early strategies relied on the directing effects of existing substituents on the benzene ring. For instance, the nitration of a dihalobenzene followed by reduction to an aniline, and subsequent Sandmeyer reaction, provided a pathway to introduce a third halogen with a degree of regiocontrol. However, these multi-step sequences were often lengthy and produced significant waste.
The inherent reactivity differences between the halogens also played a crucial role. For example, the lower reactivity of iodine compared to bromine and chlorine in electrophilic aromatic substitution meant that harsher conditions or activating agents were often required for iodination. wikipedia.orguni-giessen.de This difference in reactivity, while a challenge, also presented an opportunity for selective halogenation, a concept that would be more fully realized with the advent of modern synthetic methods.
Precision-Oriented Regioselective Synthesis of 1,3-Dibromo-2,5-diiodobenzene
Achieving the specific substitution pattern of this compound, where four different positions on the benzene ring are precisely halogenated, requires a high degree of regiochemical control that is often unattainable through classical electrophilic substitution. Modern synthetic chemistry has addressed this challenge through the development of sophisticated, precision-oriented methodologies.
Sequential Halogenation Protocols for Differential Substitution
A key strategy for the synthesis of polyhalogenated benzenes with mixed halogens is the sequential introduction of the halogen atoms, leveraging the directing effects of the substituents already present on the aromatic ring. The synthesis of a related compound, 1,4-dibromo-2,5-diiodobenzene, provides a relevant example of this approach. A patented method describes a multi-step synthesis starting from 1,4-dibromobenzene (B42075). google.com This process involves:
Nitration: 1,4-dibromobenzene is nitrated to form 2,5-dibromonitrobenzene. google.com
Reduction: The nitro group is then reduced to an amino group, yielding 2,5-dibromoaniline. google.com
Iodination: An iodination step is carried out to produce 2,5-dibromo-4-iodoaniline. google.com
Diazotization-Iodination: Finally, a diazotization of the amino group followed by iodination yields the target molecule, 1,4-dibromo-2,5-diiodobenzene. google.com
This sequential approach allows for the controlled placement of each halogen atom, a principle that can be adapted for the synthesis of this compound. The choice of reagents and reaction conditions at each step is critical to ensure high yields and prevent the formation of unwanted isomers. For instance, the iodination step can be achieved using various iodinating agents, with the selection depending on the reactivity of the substrate. evitachem.com
| Step | Reactant | Product | Purpose |
| 1 | 1,4-dibromobenzene | 2,5-dibromonitrobenzene | Introduction of a directing group |
| 2 | 2,5-dibromonitrobenzene | 2,5-dibromoaniline | Formation of an amino group for diazotization |
| 3 | 2,5-dibromoaniline | 2,5-dibromo-4-iodoaniline | Introduction of the first iodine atom |
| 4 | 2,5-dibromo-4-iodoaniline | 1,4-dibromo-2,5-diiodobenzene | Introduction of the second iodine atom |
Directed Ortho-Metalation (DoM) and Lithiation-Halogenation Approaches
Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. msu.edu
This method, pioneered independently by Henry Gilman and Georg Wittig around 1940, offers a significant advantage over traditional electrophilic substitution by targeting a specific position on the ring. wikipedia.org A wide variety of functional groups can act as DMGs, including amides, carbamates, and ethers. acs.orgharvard.edu
For the synthesis of polyhalogenated benzenes, DoM can be used in a sequential manner. For example, starting with a dibromobenzene derivative containing a suitable DMG, one ortho position can be lithiated and then iodinated. Subsequent modification of the functional group or a second DoM reaction at a different position can then be used to introduce the second iodine atom. The competition between DoM and halogen-lithium exchange must be carefully considered, as the latter can lead to different regioisomers. uwindsor.ca
| Directing Metalation Group (DMG) | Halogen Source | Outcome |
| -CONR₂ | I₂ | Ortho-iodination |
| -OCONR₂ | I₂ | Ortho-iodination |
| -OCH₃ | I₂ | Ortho-iodination |
Modern Catalytic Approaches in Halogenated Arene Synthesis
The development of catalytic methods for aromatic halogenation has been a major focus of modern synthetic chemistry, aiming to improve efficiency, reduce waste, and enhance selectivity. organic-chemistry.orgrsc.org These approaches often operate under milder conditions than traditional methods and can provide access to products that are difficult to obtain through other means. organic-chemistry.org
Palladium-catalyzed halogenation has been shown to be effective for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org This method is tolerant of a variety of functional groups and can be scaled up. organic-chemistry.org Copper-catalyzed ortho-halogenation directed by a removable auxiliary group has also been developed, providing an efficient route to halogenated arenes and heteroarenes. rsc.org
For iodination specifically, organocatalytic methods have gained prominence. For example, the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts offers a mild and highly regioselective protocol for the iodination of activated aromatic compounds. organic-chemistry.orgthieme-connect.com Gold-containing catalysts have also been explored for the iodination of aromatic compounds in the presence of a base. google.com Furthermore, Brønsted acid-catalyzed halogenation of arenes with electron-withdrawing substituents has been achieved under mild conditions, addressing a long-standing challenge in the field. acs.orgnih.gov
| Catalyst System | Halogen Source | Key Advantage |
| Palladium-based | N-halosuccinimides | High regioselectivity, functional group tolerance |
| Copper-based with auxiliary | N-halosuccinimides | Scalable, broad substrate scope |
| Thiourea (organocatalyst) | DIH | Mild conditions, high regioselectivity |
| Gold-based | Iodine | Avoids stoichiometric activators |
| Brønsted acid | N-halosuccinimides | Effective for electron-deficient arenes |
Scalable Synthetic Routes and Efficiency Considerations for Polyhalogenated Aromatics
The transition from laboratory-scale synthesis to industrial production of polyhalogenated aromatics requires careful consideration of scalability, cost-effectiveness, and environmental impact. A scalable synthesis should ideally involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid the use of hazardous reagents and solvents.
For the synthesis of compounds like this compound, this often means optimizing existing multi-step sequences to improve yields and reduce reaction times. For instance, in the synthesis of the related 1,4-dibromo-2,5-diiodobenzene, one method involves the direct iodination of 1,4-dibromobenzene in concentrated sulfuric acid, which, while harsh, may be suitable for large-scale production due to the low cost of the reagents. google.com
The development of continuous flow processes for halogenation reactions is another promising avenue for scalable synthesis. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities.
Reactivity Profiles and Selective Functionalization of 1,3 Dibromo 2,5 Diiodobenzene
Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Aromatics
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated aromatics like 1,3-dibromo-2,5-diiodobenzene, the success of these reactions hinges on the ability to selectively activate one type of carbon-halogen bond over another.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The chemoselectivity of this reaction on polyhalogenated substrates is primarily governed by the differing bond dissociation energies of the carbon-halogen bonds. nih.gov Generally, the reactivity follows the trend C-I > C-Br > C-Cl > C-F. nih.gov
For this compound, this differential reactivity allows for the selective functionalization at the more reactive C-I positions while leaving the C-Br bonds intact for subsequent transformations. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligands, and temperature, chemists can achieve high yields of mono- or di-arylated products at the iodine-bearing positions. For instance, using a standard palladium catalyst like Pd(PPh₃)₄, one can selectively couple arylboronic acids at the 2 and 5 positions. Subsequent modification of reaction conditions, often involving a more active catalyst system, can then facilitate coupling at the remaining bromine sites. acs.orgresearchgate.net
Table 1: Chemoselective Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst System | Site of Reaction | Product |
|---|---|---|---|---|
| 1 | Arylboronic Acid (1 eq) | Pd(PPh₃)₄, Base | C-I | 1,3-Dibromo-2-aryl-5-iodobenzene |
| 2 | Arylboronic Acid (2 eq) | Pd(PPh₃)₄, Base | C-I | 1,3-Dibromo-2,5-diarylbenzene |
| 3 | Arylboronic Acid (subsequent) | More active Pd catalyst | C-Br | 1,3,2,5-Tetraarylbenzene derivative |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound exhibits high chemoselectivity for the C-I bonds. thieme-connect.comresearchgate.net This allows for the stepwise introduction of alkynyl groups.
The synthesis of complex molecular architectures, such as the "NanoPutians," has utilized the selective Sonogashira coupling of polyhalogenated benzenes. encyclopedia.pub In a related example, the synthesis of a NanoPutian's upper body started with 1,3-dibromo-2,4-diiodobenzene, where Sonogashira coupling was used to selectively react at the C-I positions. encyclopedia.pub This principle is directly applicable to this compound for the programmed assembly of complex organic molecules. bohrium.com
The Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) offer alternative and sometimes advantageous methods for C-C bond formation. nih.govmit.edu The general reactivity trend of C-X bonds remains the same, with C-I bonds being more susceptible to oxidative addition to the palladium catalyst than C-Br bonds. nih.gov
Strategic considerations for choosing between Stille and Negishi couplings often revolve around the functional group tolerance and the reactivity of the organometallic reagent. Organozinc reagents in Negishi couplings are often more reactive than their organotin counterparts in Stille couplings, which can be beneficial but may also lead to reduced selectivity if not carefully controlled. nih.govresearchgate.net For a substrate like this compound, a milder coupling method like Stille might be initially preferred to ensure selective reaction at the C-I sites without disturbing the C-Br bonds.
The difference in reactivity between carbon-bromine and carbon-iodine bonds is fundamental to the selective functionalization of this compound. Quantum chemical studies have shown that the activation barrier for the oxidative addition of a C-X bond to a palladium catalyst decreases as the halogen (X) goes from fluorine to iodine. ru.nl This enhanced reactivity is attributed to both a weaker C-X bond and a more favorable electrostatic interaction between the catalyst and the substrate. ru.nl
This inherent reactivity difference is the key that unlocks the ability to perform sequential cross-coupling reactions. The C-I bonds can be selectively functionalized under milder conditions, and then, by switching to more forcing conditions or a more active catalyst system, the C-Br bonds can be subsequently reacted. nih.gov This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically substituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Selectivity
While palladium-catalyzed reactions are dominant, Nucleophilic Aromatic Substitution (SNAr) presents an alternative pathway for the functionalization of this compound. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack.
In the case of this compound, the electron-withdrawing nature of the four halogen atoms does activate the benzene (B151609) ring, making SNAr possible under certain conditions. The iodine atoms are generally better leaving groups than the bromine atoms. However, without strong activating groups (like a nitro group), SNAr reactions on polyhalogenated benzenes typically require harsh conditions, such as high temperatures and strong nucleophiles. The selectivity would favor substitution at the positions activated by the halogens, but achieving high selectivity between the iodo and bromo positions can be challenging and may lead to mixtures of products.
Halogen-Metal Exchange Reactions and the Generation of Aryl Organometallic Intermediates.benchchem.com
Halogen-metal exchange is a powerful method for the formation of organometallic reagents, which can then be used in a variety of subsequent reactions. This process typically involves the reaction of an organohalide with an organolithium or Grignard reagent. lookchem.com
For this compound, the greater reactivity of the C-I bond means that halogen-metal exchange will occur preferentially at the iodine-bearing positions. researchgate.net By carefully controlling the stoichiometry and temperature (often very low temperatures, e.g., -78 °C), it is possible to selectively replace one or both iodine atoms with a metal, such as lithium or magnesium. lookchem.com
These resulting aryl organometallic intermediates are highly valuable synthetic building blocks. They can be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups. This method provides a complementary strategy to palladium-catalyzed cross-coupling for the selective functionalization of this compound.
On-Surface Reactivity and Thermally Activated Bond Dissociation Phenomena of this compound
The on-surface synthesis of covalent nanostructures from halogenated molecular precursors is a burgeoning field in nanoscience, offering a bottom-up approach to create atomically precise materials. The reactivity of these precursors is dictated by the specific halogen substituents, the substrate material, and the thermal energy applied. While direct experimental studies on the on-surface reactivity of this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its probable behavior can be extrapolated from studies on its isomer, 1,4-Dibromo-2,5-diiodobenzene, and other related polyhalogenated benzene derivatives on noble metal surfaces like Gold (Au(111)) and Silver (Ag(100)).
The defining characteristic of di-halogenated and poly-halogenated benzene derivatives in on-surface reactions is the selective cleavage of carbon-halogen (C-X) bonds, which is primarily governed by the bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a hierarchical activation upon thermal annealing. This selective dehalogenation is a key principle in steering the formation of desired nanostructures.
Mechanisms of C-I Bond Cleavage on Metal Surfaces (e.g., Au(111), Ag(100))
The initial step in the on-surface reaction of molecules like this compound is the cleavage of the most labile bonds, which are the carbon-iodine (C-I) bonds. This process is thermally activated and strongly influenced by the catalytic activity of the metal substrate.
On both Au(111) and Ag(100) surfaces, the deiodination of similar polyhalogenated precursors is observed to occur at relatively low temperatures. For the analogous 1,4-Dibromo-2,5-diiodobenzene, deiodination commences at or near room temperature (RT) on both Au(111) and Ag(100) surfaces. acs.org The cleavage of the C-I bond on Au(111) typically occurs in the temperature range of RT to 80°C, a phenomenon that is dependent on the specific molecular structure and its conformation on the surface. researchgate.net
Upon deposition onto the metal surface, the precursor molecules physisorb. As the temperature is increased, the molecules gain sufficient thermal energy to overcome the activation barrier for C-I bond scission. The catalytic metal surface plays a crucial role in lowering this activation energy. The iodine atoms, once cleaved, remain chemisorbed on the metal surface, while the organic fragment becomes a highly reactive radical.
Studies on 1,4-Dibromo-2,5-diiodobenzene on Au(111) have shown that partial deiodination at room temperature leads to the formation of organometallic intermediates, specifically trans-trimers connected by C-Au-C linkages. acs.org Complete deiodination on this surface is typically achieved by annealing to around 100°C, resulting in the formation of longer organometallic chains. acs.org On the more reactive Ag(100) surface, complete deiodination of the 1,4-isomer occurs even at room temperature, leading to the formation of disordered molecular clusters. acs.orgacs.org This highlights the stronger catalytic effect of silver compared to gold in facilitating C-I bond cleavage.
The mechanism involves the transfer of electron density from the metal surface to the molecule, which weakens the C-I bond and facilitates its dissociation. The resulting iodine atoms are highly mobile on the surface and can form ordered adlayers or disperse, while the organic radicals are stabilized by the surface.
| Precursor (Analogous) | Surface | C-I Cleavage Temperature | Resulting Structure |
| 1,4-Dibromo-2,5-diiodobenzene | Au(111) | Room Temperature - 100°C | Organometallic trans-trimers and chains acs.org |
| 1,4-Dibromo-2,5-diiodobenzene | Ag(100) | Room Temperature | Disordered molecular clusters acs.orgacs.org |
| 1,6-Dibromo-3,8-diiodopyrene | Au(111) | Room Temperature - 100°C | Partial deiodination at RT, full at 100°C acs.org |
| 1,6-Dibromo-3,8-diiodopyrene | Ag(111) | Room Temperature | Full deiodination acs.org |
Surface-Assisted Covalent Coupling and Polymerization Mechanisms
Following the initial C-I bond cleavage, the resulting phenyl diradicals (still containing the C-Br bonds) become mobile on the surface and can interact with each other to form new covalent C-C bonds, a process often referred to as Ullmann coupling. This coupling can proceed either directly between two radicals or, more commonly on coinage metals, via an organometallic intermediate.
On Au(111), the formation of organometallic chains from 1,4-Dibromo-2,5-diiodobenzene after deiodination at 100°C is a key intermediate step. acs.org These structures consist of phenyl rings linked by single gold atoms (C-Au-C). Further annealing to higher temperatures, typically above 150°C, induces the cleavage of the more stable C-Br bonds. This second dehalogenation step creates new radical sites, leading to the formation of covalent C-C bonds between the organometallic chains and the subsequent evolution into polyphenylene chains. acs.org
On Ag(100), the process is slightly different due to the higher reactivity of the silver surface. After complete deiodination of the 1,4-isomer at room temperature, organometallic intermediates are formed through the debromination process upon annealing to approximately 150°C. acs.org This indicates that the C-Br bond cleavage on Ag(100) occurs at a lower temperature compared to Au(111). Subsequent annealing to even higher temperatures leads to the formation of covalent polyphenylene chains, which can eventually transform into disordered graphene-like nanostructures through cyclodehydrogenation. acs.org
The general mechanism for surface-assisted polymerization can be summarized in the following steps:
Adsorption: The precursor molecules are deposited onto the metal surface under ultra-high vacuum conditions.
Selective Dehalogenation (Deiodination): Thermal annealing leads to the cleavage of the weaker C-I bonds, creating surface-stabilized radicals.
Formation of Organometallic Intermediates: The radicals react with metal adatoms from the substrate to form ordered organometallic structures. This step is more prominent on Ag and Cu surfaces but has also been observed on Au.
Selective Dehalogenation (Debromination): Further increase in temperature provides the energy to break the stronger C-Br bonds.
Covalent Coupling: The newly formed radical sites react to form robust C-C covalent bonds, leading to the formation of polymers. The geometry of the precursor dictates the final structure of the polymer (e.g., linear chains, zig-zag patterns, or two-dimensional networks).
The steric hindrance of the resulting covalently linked structures can play a significant role in the feasibility of forming well-defined networks. In some cases, even if the coupling reactions are successful, the resulting steric strain can prevent the formation of ordered, long-range structures. acs.org
| Precursor (Analogous) | Surface | Debromination/C-C Coupling Temperature | Final Covalent Structure |
| 1,4-Dibromo-2,5-diiodobenzene | Au(111) | > 150°C | Polyphenylene chains acs.org |
| 1,4-Dibromo-2,5-diiodobenzene | Ag(100) | ~150°C (Debromination) | Polyphenylene chains acs.org |
| 1,3,5-Tris(3,5-dibromophenyl)benzene | Au(111) | ~170°C | Porous covalent nanoarchitectures mdpi.com |
| 1,6-Dibromo-3,8-diiodopyrene | Ag(111) | ~125°C (reorganization of aggregates) | Steric hindrance prevented well-defined covalent networks acs.org |
This hierarchical reactivity, based on the different bond dissociation energies of C-I and C-Br, is a powerful tool for controlling the on-surface synthesis of complex covalent nanostructures from multi-halogenated precursors like this compound.
Intermolecular Interactions and Supramolecular Self Assembly of 1,3 Dibromo 2,5 Diiodobenzene
Directed Supramolecular Assembly and Crystal Engineering
Design Principles for One-Dimensional and Two-Dimensional Organic Frameworks
The rational design of organic frameworks hinges on the predictability and directionality of intermolecular interactions. In the case of 1,3-dibromo-2,5-diiodobenzene, the primary interactions governing its self-assembly into one-dimensional (1D) chains and two-dimensional (2D) networks are halogen bonds.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. mdpi.com The strength of this interaction is highly tunable and directional, making it a powerful tool in crystal engineering. mdpi.com The key design principles applicable to this compound are as follows:
Hierarchy of Halogen Bond Strength: The polarizability of the halogen atom plays a crucial role in the strength of the halogen bond, with the order being I > Br > Cl > F. nih.gov Consequently, in this compound, iodine atoms are expected to form stronger and more dominant halogen bonds compared to bromine atoms. This hierarchy allows for a programmed self-assembly, where I···I or I···N/O interactions would form preferentially, dictating the primary structural motifs.
Directionality and Supramolecular Synthons: Halogen bonds are highly directional, with the interaction being strongest when the angle between the covalent bond to the halogen and the halogen bond itself is close to 180 degrees. acs.org This directionality leads to the formation of reliable and predictable patterns of intermolecular connections, known as supramolecular synthons. For polyhalogenated benzenes, common synthons include linear chains formed by X···X interactions and more complex 2D networks. mdpi.com The specific arrangement of bromo and iodo substituents on the benzene (B151609) ring in this compound offers the potential for various synthons, including I···I, Br···Br, and I···Br interactions, which can be exploited to build 1D and 2D architectures.
Competition and Cooperation of Interactions: The formation of extended frameworks is also influenced by the competition and cooperation between different types of non-covalent interactions. Besides halogen bonds, C-H···X (where X is Br or I) hydrogen bonds and π-π stacking interactions can also play a significant role in the crystal packing. The selective formation of 1D or 2D structures can be guided by tuning the balance of these interactions, for instance, through the choice of crystallization solvent. researchgate.net
Table 1: Key Design Principles for Organic Frameworks with this compound
| Design Principle | Description | Implication for this compound |
|---|---|---|
| Halogen Bond Hierarchy | The strength of halogen bonds follows the order I > Br > Cl > F due to increasing polarizability. nih.gov | Iodine atoms will be the primary halogen bond donors, leading to a predictable assembly process. |
| Directionality | Halogen bonds are highly directional, preferring a near-linear geometry (R-X···Y angle ≈ 180°). acs.org | This allows for the precise construction of linear 1D chains and defined 2D networks. |
| Supramolecular Synthons | Reliable and recurring patterns of intermolecular interactions that build up the crystal structure. mdpi.com | The molecule can form various X···X synthons (I···I, Br···Br, I···Br), enabling diverse structural motifs. |
| Interaction Competition | Halogen bonds compete with other non-covalent forces like hydrogen bonds and π-stacking. researchgate.net | The final assembled structure will depend on the energetic balance of all possible intermolecular interactions. |
Role of Halogen Substituents in Controlling Crystal Packing and Polarity
The nature, number, and position of halogen substituents on an aromatic ring are critical factors that dictate the resulting crystal packing and the polarity of the bulk material. For this compound, the presence of four halogen atoms, two of which are different, introduces a high degree of complexity and control over its solid-state architecture.
The structural influence of the halogen atoms generally increases in the order of Cl < Br < I, which is attributed to the increasing size of the σ-hole on the halogen atom. nih.gov The σ-hole is a region of positive electrostatic potential on the outer surface of the halogen, which is responsible for the electrophilic nature of the halogen bond. acs.org
Control of Crystal Packing: The crystal packing of this compound will be a result of the interplay between different types of halogen bonds (I···I, Br···Br, and I···Br) and other weak interactions. The stronger I···I interactions are likely to be the dominant structure-directing force, potentially leading to linear chains or sheets as the primary motif. The weaker Br···Br and I···Br interactions, along with C-H···Br and C-H···I hydrogen bonds, would then mediate the packing of these primary motifs into the final three-dimensional structure. The substitution pattern in this compound, with halogens at the 1, 2, 3, and 5 positions, can lead to intricate packing arrangements to minimize steric hindrance and maximize attractive interactions. In some polyhalogenated aromatic compounds, a π-stacked arrangement is observed, which can be influenced by the presence of bromine atoms. mpg.de
| π-π Stacking | Variable | Can lead to columnar or layered structures, often in competition or cooperation with halogen bonds. mpg.de | Stacking arrangements can significantly affect the electronic properties and can contribute to or cancel out the net dipole moment. |
Applications of 1,3 Dibromo 2,5 Diiodobenzene in Advanced Materials Science
As a Precursor for Conjugated Polymers and Oligomers
There is no specific information available detailing the use of 1,3-Dibromo-2,5-diiodobenzene in the synthesis of conjugated polymers or oligomers.
Synthesis of Poly(para-phenylene) and Other Linear Organic Chains
No documented examples were found of this compound being used to synthesize poly(para-phenylene) or other linear organic chains.
Development of Organic Electronic Materials (e.g., Organic Semiconductors)
While polyhalogenated benzenes are fundamental to organic electronics, no specific research could be found that utilizes this compound for the development of organic electronic materials like semiconductors.
Building Block in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
There are no available reports on the application of this compound as a building block or linker in the construction of either Covalent Organic Frameworks or Metal-Organic Frameworks.
Fabrication of Graphene Nanoribbons and Other Atomically Precise Carbon Nanostructures via On-Surface Synthesis
The on-surface synthesis of graphene nanoribbons and other carbon nanostructures from molecular precursors is a precise science where the precursor's geometry dictates the final product. No studies detailing the use of this compound for this purpose are currently available.
Engineering of Functional Materials with Tailored Optoelectronic Properties
The engineering of materials with specific optoelectronic properties relies on the precise molecular design of precursors. However, there is no information available on materials derived from this compound or their specific optoelectronic characteristics.
Computational and Theoretical Investigations of 1,3 Dibromo 2,5 Diiodobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
While specific DFT studies on the reactivity of 1,3-Dibromo-2,5-diiodobenzene are not extensively documented in the literature, general principles of reactivity for polyhalogenated benzenes can be inferred. The iodine and bromine substituents have different electronegativities and polarizabilities, which will influence the reactivity of the C-I and C-Br bonds. The C-I bonds are generally weaker and more susceptible to cleavage than C-Br bonds, suggesting that reactions such as cross-coupling or metallation would likely occur preferentially at the iodinated positions.
DFT calculations can be employed to predict the regioselectivity of reactions by modeling the transition states of different reaction pathways. For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT could elucidate whether the nucleophile would preferentially attack at the carbon bearing an iodine or a bromine atom. Theoretical analysis suggests that for asynchronous cycloadditions associated with polar processes, the regioselectivity is consistently explained by the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reagents.
Illustrative Predicted Reaction Pathway Energetics
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| C-I Bond Cleavage | 25.3 | -5.2 |
| C-Br Bond Cleavage | 35.8 | -3.1 |
| Nucleophilic attack at C2 | 18.9 | -12.4 |
| Nucleophilic attack at C5 | 20.1 | -11.8 |
Note: These are hypothetical values for illustrative purposes.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. For halogenated benzenes, the HOMO is typically a π-orbital of the benzene (B151609) ring, while the LUMO is often a σ*-orbital associated with the C-X (X = halogen) bonds.
In a study on 1,3-dibromobenzene, DFT calculations were used to analyze its vibrational and electronic spectra. researchgate.netaip.org Similar calculations for this compound would likely show that the presence of the more polarizable iodine atoms would lower the energy of the LUMO, making the molecule more susceptible to reduction and more reactive towards nucleophiles compared to its solely brominated or chlorinated analogues. The energy gap between the HOMO and LUMO would also be indicative of the molecule's kinetic stability and its UV-Vis absorption properties.
Calculated Electronic Properties of Halogenated Benzenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,3-Dibromobenzene | -6.89 | -0.45 | 6.44 |
| 1,3-Diiodobenzene | -6.52 | -1.02 | 5.50 |
| This compound (Predicted) | -6.65 | -1.25 | 5.40 |
Note: Values for this compound are hypothetical predictions based on trends.
DFT calculations are instrumental in locating and characterizing the transition state structures of chemical reactions. This allows for the determination of activation energies, which are critical for predicting reaction rates. For this compound, DFT could be used to model the transition states for various reactions, such as Suzuki or Stille coupling, at either the C-I or C-Br positions. The calculated energetics would provide a quantitative basis for the expected regioselectivity.
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions that drive self-assembly. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the vibrational modes of the molecule.
Ab Initio Studies of Non-Covalent Interactions, Including Halogen Bonding
Ab initio calculations, which are based on first principles of quantum mechanics, provide a highly accurate description of non-covalent interactions. Halogen bonding is a significant non-covalent interaction in halogenated compounds, where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base).
In the case of this compound, the iodine atoms are expected to be stronger halogen bond donors than the bromine atoms due to their higher polarizability. Ab initio studies could precisely quantify the strength and directionality of these halogen bonds. Interestingly, a study on 1,3-dibromo-2-iodo-5-nitrobenzene revealed the presence of "anomalous" halogen bonds with a Brδ+⋯Iδ- polarization. nih.gov However, the same study noted that in the related compound 1,3-dibromo-2-iodobenzene, the iodine atom is not involved in halogen bonding. nih.gov This highlights the subtle interplay of substituents in determining the nature and presence of halogen bonds.
Calculated Halogen Bond Properties
| Interaction | Bond Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| C-I···N | 2.85 | -4.5 |
| C-Br···N | 3.05 | -2.1 |
| C-I···O | 2.90 | -3.8 |
| C-Br···O | 3.10 | -1.8 |
Note: These are generalized, hypothetical values for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For halogenated aromatic compounds, QSPR models have been developed to predict properties such as aqueous solubility.
While no specific QSPR models for this compound are available, one could be developed by correlating its structural descriptors (e.g., molecular weight, surface area, electronic parameters) with experimentally determined or computationally calculated properties. Such models are valuable for predicting the properties of related, yet unsynthesized, compounds, thereby guiding the design of new materials with desired characteristics. QSPR studies often utilize a variety of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters. researchgate.net
Future Research Directions and Emerging Opportunities for 1,3 Dibromo 2,5 Diiodobenzene
Exploration of Novel Catalytic Systems for Highly Selective Multi-Functionalization
The presence of four halogen atoms on the benzene (B151609) ring of 1,3-dibromo-2,5-diiodobenzene offers a powerful tool for creating complex, multi-functionalized aromatic systems. However, achieving precise control over the sequence and position of functionalization remains a significant challenge. Future research will undoubtedly focus on the development of novel catalytic systems capable of discriminating between the electronically and sterically similar halogen atoms.
Methods for the site-selective functionalization of arenes are highly sought after for the construction of value-added molecules for medicinal, agrochemical, and materials applications. nih.gov One effective strategy is the site-selective cross-coupling of polyhalogenated arenes that bear multiple, identical halogen groups. nih.gov Such reactions present considerable challenges due to the similar reactivities of the halogen substituents. nih.govacs.org
Future research could explore catalysts that exhibit high selectivity based on subtle electronic differences or steric hindrance, enabling a stepwise approach to functionalization. For instance, palladium or copper-based catalysts with specifically designed ligands could be developed to selectively activate one C-I bond, followed by the second C-I bond, and then differentiate between the two C-Br bonds. Furthermore, the development of catalytic C-H activation methods in the presence of multiple halogens would provide an additional layer of synthetic utility, allowing for the introduction of functional groups at the unsubstituted positions of the benzene ring. nih.gov
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalytic Approach | Target Selectivity | Potential Catalyst Type |
| Mono-Iodo Functionalization | C-I vs. C-Br | Palladium with sterically demanding phosphine ligands |
| Ortho-Bromo Functionalization | C-Br at position 1 vs. 3 | Rhodium(III) with directing groups |
| C-H Activation | C-H at position 4 or 6 | Iridium or Ruthenium catalysts |
Integration into Complex Multi-Component Supramolecular Systems
The iodine and bromine atoms on the this compound ring are excellent candidates for forming halogen bonds, a highly directional and specific non-covalent interaction. This opens up exciting possibilities for the design and construction of complex, multi-component supramolecular assemblies. The specific arrangement of halogen bond donors and acceptors on the molecular scaffold can be exploited to direct the self-assembly of intricate one-, two-, and three-dimensional architectures.
Future research will likely involve the co-crystallization of this compound with a variety of halogen bond acceptors, such as pyridines, amines, and ethers, to create novel supramolecular synthons. The interplay between different types of halogen bonds (I···N, Br···N, I···O, Br···O) and other non-covalent interactions, such as π-π stacking and C-H···π interactions, will be a key area of investigation. The ability to control the formation of these complex systems could lead to the development of new functional materials, such as porous solids for gas storage or molecular sensors.
Advanced In-Situ Characterization of Surface-Confined Reactions and Growth Mechanisms
On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of low-dimensional carbon-based nanostructures with atomic precision. Polyhalogenated aromatic molecules are ideal precursors for such applications, as the sequential dehalogenation and subsequent C-C bond formation can be triggered by thermal activation on a catalytic metal surface. researchgate.netacs.org
While studies have been conducted on the on-surface reactions of the related isomer, 1,4-dibromo-2,5-diiodobenzene, the behavior of this compound remains largely unexplored. acs.org Future research should employ advanced in-situ characterization techniques, such as high-resolution scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), to monitor the surface-confined reactions of this molecule in real-time. researchgate.net This would provide unprecedented insights into the reaction intermediates, growth mechanisms, and the final structure of the resulting nanomaterials. Understanding how the unique substitution pattern of this compound influences the formation of organometallic intermediates and the final covalent structures is of fundamental importance for the rational design of novel graphene-like materials and molecular wires.
Rational Design of Materials with Tunable Properties through Precise Halogenation Patterns
The type and position of halogen atoms on an aromatic ring can significantly influence the electronic and photophysical properties of the resulting materials. The strategic placement of bromine and iodine in this compound provides a unique opportunity for the rational design of organic materials with tailored properties. nbinno.com
Future research will focus on leveraging this precise halogenation pattern to create materials with tunable band gaps, charge carrier mobilities, and emission characteristics. nih.gov For example, by selectively replacing the iodine and bromine atoms with different organic moieties through cross-coupling reactions, it will be possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This approach is critical for the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to rationally design and synthesize materials with predictable properties based on the initial halogenation pattern of the precursor molecule represents a significant step forward in the field of materials science. researchgate.netharvard.edunih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Dibromo-2,5-diiodobenzene, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Metal-Halogen exchange reactions using precursors like 1,2,3-triiodoarenes. For example, 1-bromo-3,5-diiodobenzene (a structural analog) was prepared with a 68% yield by reacting a triiodoarene with a brominating agent in tetrahydrofuran (THF) at low temperatures . Yield optimization involves controlling reaction stoichiometry, temperature (−78°C to 0°C), and solvent purity. Sequential iodination/diazotization steps may also enhance regioselectivity in halogenation.
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For bromo- and iodo-substituted arenes, distinct splitting patterns in H NMR (e.g., aromatic protons near heavy halogens) and C NMR signals (C-Br/I coupling) confirm substitution patterns. IR peaks for C-Br (~550–600 cm⁻¹) and C-I (~500–550 cm⁻¹) stretches further validate the structure. Cross-referencing with literature data (e.g., Org. Biomol. Chem., 2011) ensures accuracy .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319 hazards) .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes. Consult safety data sheets (SDS) for spill protocols .
Advanced Research Questions
Q. How can this compound serve as a precursor in constructing metal-organic frameworks (MOFs) with conductive properties?
- Methodological Answer : The compound’s dihalogenated structure enables use in electrocrystallization to synthesize conductive MOFs. For example, Ag(TCNQBr₂) was prepared by reacting Ag electrodes with diiodobenzene derivatives in CH₃CN/CH₃OH under μA currents. The resulting crystals exhibit bistable electrical resistance, validated via single-crystal XRD and elemental analysis . Key steps include optimizing solvent ratios (e.g., 2:1 CH₃CN:CH₃OH) and controlling current density (1.5–3.0 μA) for crystallinity.
Q. What strategies mitigate challenges in achieving regioselectivity during cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity challenges arise from competing halogen reactivities (Br vs. I). Strategies include:
- Protecting Groups : Use triisopropylsilyl (TIPS) or hydroxymethyl (HOM) groups to block specific sites during coupling .
- Catalytic Systems : Employ Pd(0)/Cu(I) catalysts to favor oxidative addition at iodine sites due to their lower bond dissociation energy vs. bromine.
- Byproduct Analysis : Monitor for constitutional isomers (e.g., 2,3-diiodo vs. 2,5-diiodo derivatives) via HPLC or GC-MS .
Q. How does the presence of heavy atoms (Br, I) influence crystallographic analysis of derivatives of this compound?
- Methodological Answer : Heavy atoms cause significant X-ray absorption, requiring empirical absorption corrections (e.g., SADABS) during XRD data processing. For example, Ag(TCNQBr₂) crystals were analyzed at 110 K using synchrotron radiation (APS Beamline 15-ID-B) to enhance data resolution. Anomalous scattering from Br/I aids in phase determination, but requires high redundancy (>1000 frames) and careful refinement with SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
